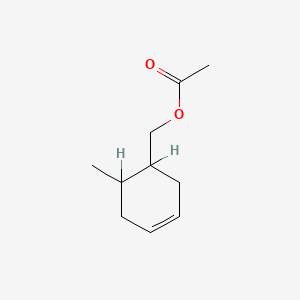
Ethyl 2-(9-anthrylmethylene)-3-oxobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate is an organic compound that belongs to the class of anthracene derivatives This compound is characterized by the presence of an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a propenoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate typically involves the condensation of 9-anthraldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in photodynamic therapy due to its photophysical properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate is primarily related to its photophysical properties. Upon absorption of light, the compound can undergo photoexcitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
Ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate can be compared with other anthracene derivatives, such as:
9-Anthraldehyde: A precursor in the synthesis of ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate, known for its use in organic synthesis.
9-Anthracenecarboxylic acid: Another anthracene derivative with applications in organic synthesis and materials science.
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs) due to its high fluorescence quantum yield.
The uniqueness of ethyl (2E)-2-acetyl-3-(9-anthryl)-2-propenoate lies in its combination of the anthracene moiety with the propenoate ester group, which imparts distinct photophysical properties and reactivity.
Propiedades
Número CAS |
73758-53-9 |
|---|---|
Fórmula molecular |
C21H18O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
ethyl (2E)-2-(anthracen-9-ylmethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C21H18O3/c1-3-24-21(23)19(14(2)22)13-20-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)20/h4-13H,3H2,1-2H3/b19-13+ |
Clave InChI |
CDIYMHBFBYSKRQ-CPNJWEJPSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=C2C=CC=CC2=CC3=CC=CC=C31)/C(=O)C |
SMILES canónico |
CCOC(=O)C(=CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-3-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969744.png)


![[(Dodecylimino)bis(methylene)]bisphosphonic acid](/img/structure/B11969759.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969768.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969773.png)
![(2E)-5-benzyl-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11969780.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11969804.png)
![2-Benzyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11969819.png)
![1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11969826.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11969829.png)
